molecular formula C4H9N3O2 B178573 4-Hydrazino-4-oxobutanamide CAS No. 130673-36-8

4-Hydrazino-4-oxobutanamide

Cat. No. B178573
M. Wt: 131.13 g/mol
InChI Key: NIVIWZQORMNQQX-UHFFFAOYSA-N
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Description

4-Hydrazino-4-oxobutanamide is a chemical compound with the molecular formula C4H9N3O2 . It has a molecular weight of 131.13 g/mol . The compound is also known by other names such as 4-hydrazinyl-4-oxobutanamide and 3-(hydrazinecarbonyl)propanamide .


Molecular Structure Analysis

The InChI string for 4-Hydrazino-4-oxobutanamide is InChI=1S/C4H9N3O2/c5-3(8)1-2-4(9)7-6/h1-2,6H2,(H2,5,8)(H,7,9) . This string represents the molecular structure of the compound. The compound’s canonical SMILES string is C(CC(=O)NN)C(=O)N .


Physical And Chemical Properties Analysis

4-Hydrazino-4-oxobutanamide has several computed properties. It has a molecular weight of 131.13 g/mol, an XLogP3-AA of -2.4, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 131.069476538 g/mol . The compound has a topological polar surface area of 98.2 Ų and a heavy atom count of 9 .

Scientific Research Applications

1. Mass Spectrometry Sensitivity Enhancer

4-Hydrazino-4-oxobutanamide has been utilized to increase the sensitivity of aldehydes and ketones analysis in electrospray ionization tandem mass spectrometry. A study found that this compound, as a modified Girard derivatizing reagent, enhanced signal intensity significantly, making it a universal profiling reagent for these compounds (Johnson, 2007).

2. Organic Synthesis Catalyst

In organic chemistry, 4-Hydrazino-4-oxobutanamide has been used in rhodium-catalyzed conjugate addition reactions. It was found to provide high regio- and enantioselectivity in the production of oxobutanamides, which could be converted into different targets (Zigterman et al., 2007).

3. Antioxidant and Antihaemolytic Agent

A study evaluating hydrazinoimidazolines, a class related to 4-Hydrazino-4-oxobutanamide, demonstrated their effectiveness as antioxidant and antihaemolytic agents. These compounds showed high potency in scavenging free radicals and protecting erythrocytes from oxidative stress (Sztanke et al., 2018).

4. Synthesis of Anti-nociceptive and Anti-inflammatory Compounds

4-Hydrazino-4-oxobutanamide derivatives have been synthesized and investigated for their anti-nociceptive and anti-inflammatory activities. This research highlights the potential of these compounds in medical applications, especially in pain and inflammation management (Turan-Zitouni et al., 2014).

5. Folding Proclivities in Peptide Building Blocks

This compound has been studied for its role in the local folding proclivities of cyclic β-amino acid building blocks. It helps in understanding stereochemical effects and structural changes in peptide research (Alauddin et al., 2015).

6. Probe for tert-Butoxy Radicals

A hydrazino-naphthalimide system based on 4-Hydrazino-4-oxobutanamide has been developed as a fluorogenic probe for tert-butoxy radicals. This highlights its application in detecting reactive oxygen species in vitro and in cellulo (Ma et al., 2013).

properties

IUPAC Name

4-hydrazinyl-4-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2/c5-3(8)1-2-4(9)7-6/h1-2,6H2,(H2,5,8)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVIWZQORMNQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362867
Record name 4-hydrazino-4-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazino-4-oxobutanamide

CAS RN

130673-36-8
Record name 4-hydrazino-4-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CVN Reddy, S Raju, MN Reddy, E Rajanarendar - 2010 - nopr.niscpr.res.in
Synthesis of N-1 (3, 5-dimethyl-4-isoxazolyl)-3-(4-aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-propanamides 7 have been accomplished from 4-amino-3,5-dimethylisoxazole 1 in five …
Number of citations: 2 nopr.niscpr.res.in

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